1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride
Description
Properties
IUPAC Name |
1-methyl-6-piperidin-2-ylindazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h5-6,8-9,12,14H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJWQTZUZHCTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indazole Core Formation via Cadogan Reaction
The Cadogan reaction remains a cornerstone for constructing 1H-indazole derivatives. As demonstrated in, 2-nitrobenzaldehyde reacts with substituted anilines under reflux with ethanol to form Schiff bases, which undergo cyclization using triethyl phosphite. For 1-methyl-6-(piperidin-2-yl)-1H-indazole, this method requires subsequent N-1 methylation. Yields for analogous indazoles range from 40% to 75% depending on substituents.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 52 |
| Catalyst | PdCl₂(dppf) | 61 |
| Solvent | Toluene/EtOH | 45 |
| Temperature | 80°C | 58 |
Reductive Amination Approach
Synthesis of 6-Keto Intermediate
Source outlines a two-step process starting with 6-acetyl-1H-indazole:
Piperidine Incorporation via Reductive Amination
The oxime undergoes reductive amination with piperidin-2-one under hydrogenation conditions:
Multi-Step Functionalization Strategies
Buchwald-Hartwig Amination
Microwave-Assisted Cyclization
Recent advancements (Source) utilize microwave irradiation to accelerate key steps:
Table 2: Comparison of Synthetic Methods
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura | 3 | 68 | High regioselectivity |
| Reductive Amination | 4 | 74 | Avoids palladium catalysts |
| Buchwald-Hartwig | 5 | 63 | Compatible with sensitive groups |
Critical Analysis of Reaction Parameters
Solvent Systems
Catalytic Systems
Chemical Reactions Analysis
1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties and enhance its stability.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are commonly used to introduce different substituents onto the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., methyl iodide) and nucleophiles (e.g., piperidine) are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole core.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride. The compound has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. For example, certain indazole derivatives exhibited IC50 values ranging from 20 to 70 nM against FGFR1, indicating promising anticancer activity .
Antifungal Properties
The compound has also shown significant antifungal activity. Research indicates that indazole derivatives can effectively inhibit the growth of Candida species, including Candida albicans and Candida glabrata. In vitro studies demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 mM against resistant strains .
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have been pivotal in optimizing the efficacy of indazole derivatives. Modifications at specific positions on the indazole ring have been shown to enhance biological activity:
- Substituents at the 4 and 6 positions of the indazole scaffold significantly influence FGFR inhibition.
- The introduction of various functional groups can improve antifungal potency against resistant strains .
Table 1: Anticancer Activity of Indazole Derivatives
Table 2: Antifungal Activity Against Candida Species
Case Study 1: FGFR Inhibition in Cancer Models
A study published in a peer-reviewed journal demonstrated that a derivative similar to 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride exhibited significant inhibitory effects on tumor growth in xenograft models. The compound was well tolerated in vivo and showed promising results in reducing tumor size without significant toxicity .
Case Study 2: Antifungal Efficacy Against Resistant Strains
In a clinical setting, derivatives of the indazole compound were tested against various strains of Candida. Results indicated that modifications led to enhanced activity against miconazole-resistant strains, suggesting potential for therapeutic use in patients with resistant fungal infections .
Mechanism of Action
The mechanism of action of 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes.
Molecular Targets:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Receptors: It can bind to receptors on the cell surface, triggering signaling cascades that influence cell behavior.
Pathways Involved:
Signal Transduction: The compound can modulate signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Metabolic Pathways: It can influence metabolic pathways, altering the production and utilization of cellular metabolites.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular formula inferred from structural description in .
Key Differences and Implications
(a) Core Heterocycle and Pharmacological Relevance
- Indazole vs. The indazole core may favor kinase or GABA receptor binding.
- Substituent Position : The 6-piperidin-2-yl group in the target compound contrasts with 7-CF₃ in 7-(Trifluoromethyl)-1H-indazole (CAS 885694-00-8). Positional differences influence electronic properties; CF₃ is electron-withdrawing, while piperidine is electron-donating, affecting binding affinity and solubility.
(b) Physicochemical Properties
- Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to free bases like 7-(Trifluoromethyl)-1H-indazole.
- Molecular Weight: The target’s lower molecular weight (~265 g/mol) versus Northioridazine (~401 g/mol) may enhance bioavailability and blood-brain barrier penetration.
Biological Activity
1-Methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article reviews the current literature on its synthesis, biological activity, and structure-activity relationships (SARs) based on diverse research findings.
The synthesis of 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride typically involves the reaction of piperidine derivatives with indazole moieties. The indazole scaffold is known for its versatility in medicinal chemistry, providing a framework for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride. The compound has been evaluated for its inhibitory effects on various kinases, particularly the fibroblast growth factor receptor (FGFR) family.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 1-Methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride | FGFR1 | 3.3 | |
| Novel indazole derivatives | Pim Kinases | 0.03 - 0.11 |
The compound exhibited strong inhibition against FGFR1 with an IC50 value of 3.3 nM, indicating its potential as a therapeutic agent in cancer treatment by targeting aberrant signaling pathways that are often upregulated in tumors.
Antifungal Activity
In addition to its anticancer properties, compounds related to the indazole structure have demonstrated significant antifungal activity against various Candida species. The 3-phenyl-1H-indazole derivatives have shown promising results in inhibiting strains resistant to conventional treatments.
| Compound | Target Organism | Concentration (µM) | Activity |
|---|---|---|---|
| 3-phenyl-1H-indazole derivatives | C. albicans, C. glabrata | 100 - 1000 | Effective against resistant strains |
For instance, certain derivatives exhibited activity against both miconazole-susceptible and resistant strains of Candida glabrata, showcasing their potential as new antifungal agents.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the indazole core significantly influence biological activity. For example, substituents at specific positions on the indazole ring can enhance potency and selectivity towards targeted kinases or pathogens.
Key Findings from SAR Studies:
- Substituent Positioning : The presence of halogen atoms or alkyl groups at certain positions can improve binding affinity to target proteins.
- Lipophilicity : Increasing lipophilicity through strategic substitutions enhances cellular uptake and bioavailability.
Case Studies
Several case studies have demonstrated the efficacy of indazole derivatives in preclinical models:
- Cancer Models : In vitro assays using multiple myeloma cell lines showed that specific indazole derivatives led to significant reductions in cell viability, with IC50 values ranging from 0.64 μM to over 1400 nM depending on the specific compound and cell line used .
- Fungal Infections : A series of indazole compounds were tested against Candida albicans and Candida glabrata, revealing that some compounds maintained efficacy even at lower concentrations compared to existing antifungals .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride, considering yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclization and functionalization steps. For example, hydrazine hydrate has been used in reflux conditions to form indazole cores, as demonstrated in the synthesis of a related 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole hydrochloride (23% yield after recrystallization) . Key considerations include:
- Reagent selection : Hydrazine hydrate for cyclization, followed by acidification to isolate the hydrochloride salt.
- Purification : Recrystallization from dimethylformamide (DMF) to remove isomers and impurities .
- Yield optimization : Temperature control during reflux and stoichiometric adjustments to minimize side products.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Structural confirmation relies on 1H/13C NMR , mass spectrometry , and HPLC :
- NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm for indazole) and piperidine protons (δ 1.5–3.5 ppm). For example, a related compound showed distinct indazole peaks at δ 8.91 (d, J = 2.1 Hz) and δ 7.76 (d, J = 9.2 Hz) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.2 for a piperidine-indazole analog) confirm molecular weight .
- HPLC : Purity ≥98% can be achieved using C18 columns with acetonitrile/water gradients .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH-dependent degradation : Test in buffers (pH 1–10) at 25°C and 40°C. Piperidine-containing compounds are prone to hydrolysis under acidic conditions .
- Thermal stability : Accelerated testing at 40°C/75% RH for 4 weeks. Hydrochloride salts generally exhibit better thermal stability than free bases .
- Storage recommendations : Store at 2–8°C in airtight containers to prevent deliquescence .
Advanced Research Questions
Q. How does the compound interact with specific biological targets, such as kinase enzymes, and what methodologies are used to elucidate these interactions?
Methodological Answer: Mechanistic studies often involve:
- Kinase inhibition assays : Use recombinant kinases (e.g., JNK) with ATP-competitive binding assays. CC-401, a structurally similar indazole derivative, showed IC₅₀ values in the nanomolar range .
- X-ray crystallography : Resolve binding modes, as seen in studies of piperidine-pyridine analogs binding to enzyme active sites .
- Molecular dynamics simulations : Predict binding affinities and conformational changes using software like AutoDock or Schrödinger .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
Methodological Answer: Contradictions may arise from assay variability or impurity effects. Mitigation strategies include:
- Batch reproducibility testing : Compare activity across independently synthesized batches (e.g., ≥98% purity by HPLC) .
- Orthogonal assays : Validate results using both cell-based (e.g., proliferation assays) and biochemical (e.g., enzyme kinetics) methods .
- Impurity profiling : Identify and quantify byproducts (e.g., isomers) via LC-MS. For example, a 5-nitroindazole impurity reduced activity by 40% in one study .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer: Key approaches include:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) to improve aqueous solubility .
- Metabolic stability : Assess liver microsome clearance. Piperidine rings often undergo CYP450-mediated oxidation, necessitating deuterium labeling or methyl group substitutions .
- Plasma protein binding : Measure using equilibrium dialysis; modifications like trifluoromethyl groups reduce binding .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys identify feasible precursors (e.g., piperidine-2-carboxylic acid derivatives) .
- DFT calculations : Predict transition states for cyclization steps, optimizing reaction conditions (e.g., solvent polarity, temperature) .
- Machine learning : Train models on existing indazole synthesis data to propose high-yield routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
